6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole ring, followed by the construction of the pyridopyrimidine moiety. The final step involves the coupling of these intermediates with the piperidine ring under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)ethanone
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)propanoic acid
Uniqueness
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one stands out due to its unique combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N8O/c1-14-11-15(2)28(25-14)19-3-4-20(30)29(26-19)16-6-9-27(10-7-16)21-17-5-8-22-12-18(17)23-13-24-21/h3-5,8,11-13,16H,6-7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVQNBVQEWGGLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)C3CCN(CC3)C4=NC=NC5=C4C=CN=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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